N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide
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Overview
Description
N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction using 2-aminopyrimidine.
Formation of the final compound: The final step involves the coupling of the intermediate with a cyclobutane carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cephalexin: An antibiotic with a similar structural complexity.
Uniqueness
N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide is unique due to its combination of a pyrrolidine ring, cyclopropyl group, and pyrimidine moiety, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or cephalexin.
Properties
IUPAC Name |
N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-26-12-19(5-2-6-19)17(25)23-16-11-24(10-15(16)14-3-4-14)9-13-7-21-18(20)22-8-13/h7-8,14-16H,2-6,9-12H2,1H3,(H,23,25)(H2,20,21,22)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYMASLVXPDMFL-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)NC2CN(CC2C3CC3)CC4=CN=C(N=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1(CCC1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)CC4=CN=C(N=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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